

In-Depth Technical Guide: Discovery and Identification of nor-6α-Oxycodol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor- 6α -oxycodol is a metabolite of the semi-synthetic opioid oxycodone and its N-demethylated metabolite, noroxycodone. As a compound structurally similar to other opioids, it is of significant interest in forensic chemistry, toxicology, and drug metabolism research.[1] This technical guide provides a comprehensive overview of the discovery, identification, synthesis, and analytical quantification of nor- 6α -oxycodol, consolidating key data and methodologies for researchers in the field.

Chemical and Physical Properties

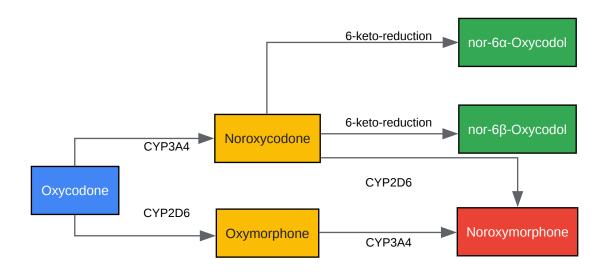
Nor- 6α -oxycodol, with the formal name 4,5 α -epoxy-3-methoxy-morphinan- 6α ,14-diol, is a derivative of the morphinan ring system.[1] Its fundamental properties are summarized in the table below.



Property	Value	Source
CAS Number	116499-16-2	[1][2]
Molecular Formula	C17H21NO4	[1][2]
Molecular Weight	303.35 g/mol	[2]
Purity	≥98% (as a reference standard)	[1]
Formulation	A neat solid	[1]
Storage Temperature	-20°C	[1]

Metabolic Pathway of Oxycodone

Nor- 6α -oxycodol is formed through the metabolic reduction of noroxycodone. The metabolic cascade of oxycodone is complex, involving multiple enzymatic pathways. The primary routes of oxycodone metabolism are N-demethylation to noroxycodone and O-demethylation to oxymorphone. Noroxycodone can then undergo a 6-keto reduction to form nor- 6α -oxycodol and its stereoisomer, nor- 6β -oxycodol.[3]



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Metabolic pathway of oxycodone leading to nor-6α-oxycodol.

Experimental Protocols



Synthesis of nor-6α-Oxycodol

Nor-6α-oxycodol can be synthesized via the chemical reduction of its precursor, noroxycodone. The 6-keto group of noroxycodone is reduced, yielding the 6-hydroxyl group of the "codol" derivatives.

Reaction: 6-keto-reduction of noroxycodone.

Reagent: Sodium borohydride (NaBH4).

While a detailed, step-by-step published protocol for this specific synthesis is not readily available in the public domain, the general procedure involves the reduction of a ketone to a secondary alcohol using a metal hydride reagent. Based on similar reductions of opioids, the following is a plausible experimental outline:

- Dissolution: Noroxycodone is dissolved in a suitable protic solvent, such as methanol or ethanol.
- Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, typically 0°C to room temperature.
- Quenching: The reaction is guenched by the slow addition of water or a dilute acid.
- Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., chloroform or dichloromethane).
- Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate nor-6α-oxycodol.

It has been noted that the α -isomer (nor-6 α -oxycodol) is the predominant stereoisomer formed during the chemical synthesis using NaBH₄.[3]

Analytical Identification and Quantification

The identification and quantification of nor- 6α -oxycodol in biological matrices are typically performed using advanced analytical techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



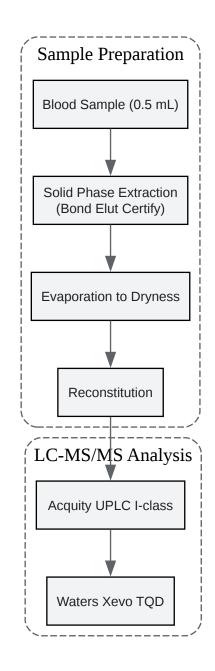




This is a highly sensitive and specific method for the detection of nor- 6α -oxycodol in blood and urine.

- Sample Preparation: Solid Phase Extraction (SPE) is a common method for extracting the analyte from the biological matrix.
- Chromatographic Separation: An Acquity UPLC I-class system (or similar) can be used for separation.
- Mass Spectrometry Detection: A Waters Xevo TQD (or similar) tandem mass spectrometer is used for detection and quantification.





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General workflow for LC-MS/MS analysis of nor-6α-oxycodol.

2. Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be used for the simultaneous separation of the stereoisomers of nor-oxycodol.

• Instrumentation: An untreated fused-silica capillary is used.



- Buffer System: A 100 mM phosphate buffer at pH 2.0 containing 2.05% w/v heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) has been shown to be effective for the separation of nor-6α-oxycodol and its β-isomer.[3]
- Detection: Detection can be achieved using mass spectrometry, creating a CE-MS system for unambiguous identification.[3]

Quantitative Data

The following tables summarize the quantitative data for the analysis of nor-6α-oxycodol and related compounds using a validated LC-MS/MS method.[4][5]

Table 1: LC-MS/MS Method Validation Parameters[4][5]

Parameter	Value
Limit of Quantitation (LOQ)	0.5 ng/mL
Calibration Range	0.5 - 25 ng/mL
Precision	2.90 - 17.3%
Bias	< 15%

Table 2: Pharmacokinetic Data from a Pilot Dosing Study (10 mg oral oxycodone)[4][5]

Compound	Detectable Up To
Oxycodone	9 hours
nor-6α-Oxycodol	9 hours
6β-Oxycodol	9 hours
Noroxycodone	24 hours
Noroxymorphone	24 hours

Conclusion



The discovery and identification of nor- 6α -oxycodol as a metabolite of oxycodone have been facilitated by modern analytical techniques, primarily LC-MS/MS and capillary electrophoresis. While its synthesis via the reduction of noroxycodone is established, a detailed public protocol for this procedure remains to be published. The analytical methods and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the study of opioid metabolism and toxicology. Further research into the pharmacological activity and detailed synthetic pathways of nor- 6α -oxycodol will continue to be an important area of investigation.

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